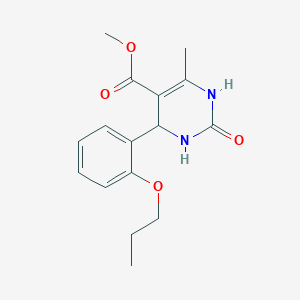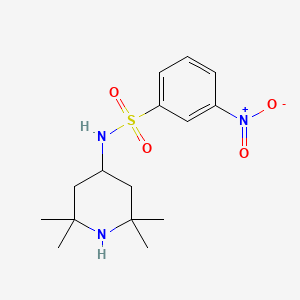
N-phenyl-3-(1-pyrrolidinyl)-1-benzothiophene-2-carboxamide 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-3-(1-pyrrolidinyl)-1-benzothiophene-2-carboxamide 1,1-dioxide, commonly known as rimonabant, is a synthetic cannabinoid receptor antagonist that was developed as an anti-obesity and anti-smoking agent. Rimonabant acts by blocking the CB1 receptor, which is responsible for the psychoactive effects of cannabis.
Mecanismo De Acción
Rimonabant acts as a selective antagonist of the CB1 receptor, which is primarily located in the brain and is responsible for the psychoactive effects of cannabis. By blocking the CB1 receptor, rimonabant reduces the activity of the endocannabinoid system, which is involved in the regulation of appetite, energy balance, and glucose metabolism.
Biochemical and Physiological Effects:
Rimonabant has been shown to reduce food intake and body weight by decreasing the activity of the endocannabinoid system, which regulates appetite and energy balance. Rimonabant also improves insulin sensitivity and glucose metabolism, which makes it a potential treatment for diabetes. In addition, rimonabant has been shown to reduce the rewarding effects of nicotine, which makes it a potential treatment for nicotine addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rimonabant has several advantages for lab experiments, including its selectivity for the CB1 receptor, which allows for specific targeting of the endocannabinoid system. However, rimonabant has several limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on rimonabant, including its potential use as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Rimonabant has also been studied as a potential treatment for inflammatory bowel disease and cancer. Further research is needed to determine the safety and efficacy of rimonabant in these applications. Additionally, research on the development of more selective and potent CB1 receptor antagonists is ongoing.
In conclusion, rimonabant is a synthetic cannabinoid receptor antagonist that has potential therapeutic applications in various fields of medicine. Its mechanism of action involves blocking the CB1 receptor, which regulates appetite, energy balance, and glucose metabolism. Rimonabant has been shown to reduce food intake, body weight, and improve insulin sensitivity in obese and diabetic patients, as well as reduce the rewarding effects of nicotine. However, further research is needed to determine its safety and efficacy in various applications.
Métodos De Síntesis
Rimonabant is synthesized by reacting 3-(1-pyrrolidinyl)-1-benzothiophene-2-carboxylic acid with phenyl isocyanate in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with hydrogen peroxide to yield the final product, N-phenyl-3-(1-pyrrolidinyl)-1-benzothiophene-2-carboxamide 1,1-dioxide.
Aplicaciones Científicas De Investigación
Rimonabant has been extensively studied for its potential therapeutic applications in various fields of medicine, including obesity, diabetes, addiction, and neurodegenerative disorders. Rimonabant has been shown to reduce food intake, body weight, and improve insulin sensitivity in obese and diabetic patients. It has also been studied as a potential treatment for nicotine addiction, as it reduces the rewarding effects of nicotine.
Propiedades
IUPAC Name |
1,1-dioxo-N-phenyl-3-pyrrolidin-1-yl-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c22-19(20-14-8-2-1-3-9-14)18-17(21-12-6-7-13-21)15-10-4-5-11-16(15)25(18,23)24/h1-5,8-11H,6-7,12-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGKDOPYBMYQRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(S(=O)(=O)C3=CC=CC=C32)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[3-((2-methoxy-2-oxoethyl){[(4-methoxyphenyl)amino]carbonothioyl}amino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5052722.png)

![9-nitro-4-propyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B5052740.png)
![3-(2-chlorophenyl)-5-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5052742.png)

![5-{4-[3-(2-chlorophenoxy)propoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5052762.png)
![3-(4-fluorophenyl)-2-methyl-7-[4-(trifluoromethoxy)phenyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5052768.png)
![2-(2-fluorophenyl)-N-[2-(tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]acetamide](/img/structure/B5052776.png)
![3-(2,3-dichlorophenyl)-5-[(1-methyl-1H-imidazol-5-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5052782.png)
![5-bromo-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B5052786.png)
![ethyl 4-{[({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B5052791.png)
![ethyl 4-[4-(2-hydroxy-3-methoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5052795.png)
![N-[2-(2-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine](/img/structure/B5052804.png)
